molecular formula C18H21N3O2S B2739596 2-methyl-N-(4-(methylthio)benzyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide CAS No. 2034259-74-8

2-methyl-N-(4-(methylthio)benzyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

Cat. No.: B2739596
CAS No.: 2034259-74-8
M. Wt: 343.45
InChI Key: XPQSTXSTOVQTSY-UHFFFAOYSA-N
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Description

2-methyl-N-(4-(methylthio)benzyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a useful research compound. Its molecular formula is C18H21N3O2S and its molecular weight is 343.45. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

The synthesis of novel derivatives similar in structure to 2-methyl-N-(4-(methylthio)benzyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide has been explored for their antimicrobial properties. Kolisnyk et al. (2015) synthesized a series of novel derivatives, confirming their structures through NMR spectral data and elemental analysis. These compounds exhibited significant antimicrobial activity, surpassing reference drugs against strains like Proteus vulgaris and Pseudomonas aeruginosa, showcasing potential in developing new antimicrobial agents (Kolisnyk et al., 2015).

Catalysis and Synthesis

Research by Imamoto et al. (2012) on related compounds demonstrated the utility of novel phosphine ligands in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands, including derivatives of benzene and quinoxaline, facilitated the synthesis of chiral pharmaceutical ingredients, indicating the relevance of such compounds in catalysis and pharmaceutical synthesis (Imamoto et al., 2012).

Chemical Reactivity and Derivatization

Nemet et al. (2006) discussed the formation of methylglyoxal in food and living organisms, highlighting its reactivity and implications in disease mechanisms. Although not directly related to the target compound, this research underscores the importance of understanding the chemical reactivity of compounds with similar functional groups in biological contexts (Nemet et al., 2006).

Drug Synthesis and Medicinal Chemistry

Piper et al. (1982) explored the syntheses of alpha- and gamma-substituted amides, peptides, and esters of methotrexate, showcasing methodologies that could be applicable to the synthesis and modification of compounds like this compound for potential therapeutic applications (Piper et al., 1982).

Properties

IUPAC Name

2-methyl-N-[(4-methylsulfanylphenyl)methyl]-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-21-17(22)10-14-9-13(5-8-16(14)20-21)18(23)19-11-12-3-6-15(24-2)7-4-12/h3-4,6-7,10,13H,5,8-9,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQSTXSTOVQTSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)C(=O)NCC3=CC=C(C=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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